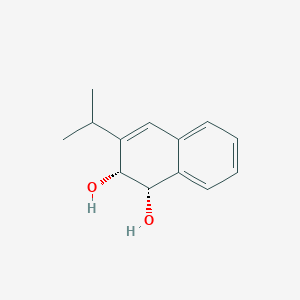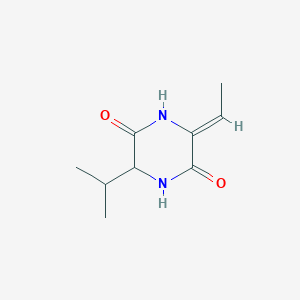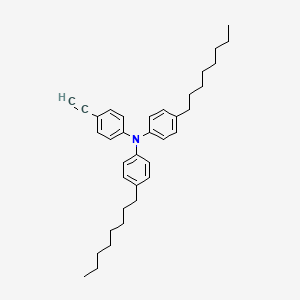
4-Ethynyl-N,N-bis(4-octylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-N,N-bis(4-octylphenyl)aniline is an organic compound that belongs to the class of ethynyl-substituted anilines. This compound is characterized by the presence of an ethynyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two 4-octylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N,N-bis(4-octylphenyl)aniline.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-bis(4-octylphenyl)aniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-N,N-bis(4-octylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
4-Ethynyl-N,N-bis(4-octylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with methoxy groups instead of octyl groups.
4-Ethynyl-N,N-bis(4-methylphenyl)aniline: Similar structure but with methyl groups instead of octyl groups.
Uniqueness
4-Ethynyl-N,N-bis(4-octylphenyl)aniline is unique due to the presence of long octyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other ethynyl-substituted anilines and provides it with unique properties and applications.
Propriétés
Numéro CAS |
647851-37-4 |
|---|---|
Formule moléculaire |
C36H47N |
Poids moléculaire |
493.8 g/mol |
Nom IUPAC |
N-(4-ethynylphenyl)-4-octyl-N-(4-octylphenyl)aniline |
InChI |
InChI=1S/C36H47N/c1-4-7-9-11-13-15-17-32-21-27-35(28-22-32)37(34-25-19-31(6-3)20-26-34)36-29-23-33(24-30-36)18-16-14-12-10-8-5-2/h3,19-30H,4-5,7-18H2,1-2H3 |
Clé InChI |
SWAHSIGYTOIYNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCCCC)C3=CC=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)

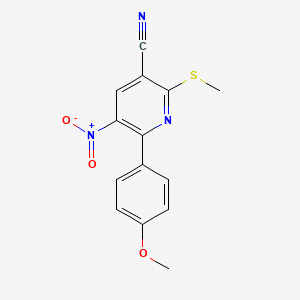
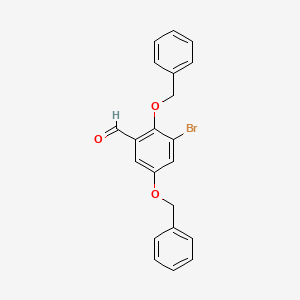
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
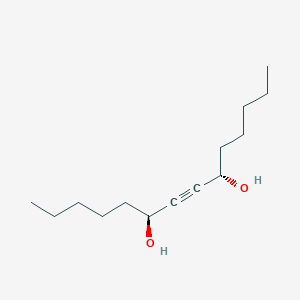

![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
